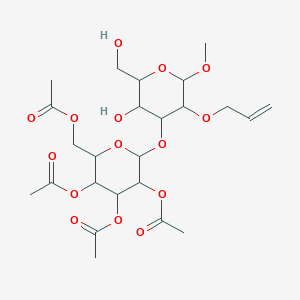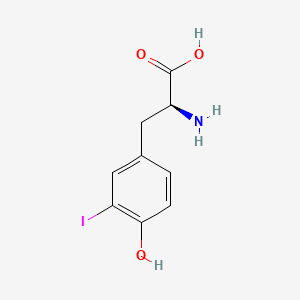
Methyl 2-O-Allyl-3-O-(2',3',4',6'-tetra-O-acetyl-alpha- D-mannopyranosyl)-alpha-D-mannopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-O-Allyl-3-O-(2’,3’,4’,6’-tetra-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside is a complex carbohydrate derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-O-Allyl-3-O-(2’,3’,4’,6’-tetra-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the mannopyranoside are protected using acetyl groups to prevent unwanted reactions.
Glycosylation: The protected mannopyranoside is then glycosylated with an allyl group at the 2-O position.
Deprotection: The acetyl groups are removed to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of automated synthesizers and high-throughput purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-O-Allyl-3-O-(2’,3’,4’,6’-tetra-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form simpler glycosides.
Substitution: The acetyl groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include m-chloroperbenzoic acid (mCPBA) and osmium tetroxide (OsO4).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include acetic anhydride (Ac2O) and pyridine.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Simpler glycosides and alcohols.
Substitution: Various substituted glycosides.
Applications De Recherche Scientifique
Methyl 2-O-Allyl-3-O-(2’,3’,4’,6’-tetra-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex carbohydrates.
Biology: Studied for its role in cell signaling and recognition processes.
Medicine: Investigated for potential therapeutic applications, including as antiviral or anticancer agents.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-O-Allyl-3-O-(2’,3’,4’,6’-tetra-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to these targets, thereby influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-O-Allyl-3-O-(2’,3’,4’,6’-tetra-O-acetyl-alpha-D-glucopyranosyl)-alpha-D-glucopyranoside
- Methyl 2-O-Allyl-3-O-(2’,3’,4’,6’-tetra-O-acetyl-alpha-D-galactopyranosyl)-alpha-D-galactopyranoside
Uniqueness
Methyl 2-O-Allyl-3-O-(2’,3’,4’,6’-tetra-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside is unique due to its specific glycosidic linkages and protective groups, which confer distinct chemical and biological properties compared to similar compounds.
Propriétés
IUPAC Name |
[3,4,5-triacetyloxy-6-[3-hydroxy-2-(hydroxymethyl)-6-methoxy-5-prop-2-enoxyoxan-4-yl]oxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O15/c1-7-8-32-21-19(17(30)15(9-25)37-23(21)31-6)39-24-22(36-14(5)29)20(35-13(4)28)18(34-12(3)27)16(38-24)10-33-11(2)26/h7,15-25,30H,1,8-10H2,2-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNGMWPZBKSQCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OCC=C)OC)CO)O)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[ethyl-[2-(ethylamino)ethyl]amino]-N-hydroxynitrous amide](/img/structure/B7795964.png)


![sodium;3-[formyl(hydroxy)amino]propyl-hydroxyphosphinate](/img/structure/B7795975.png)







![4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride](/img/structure/B7796044.png)
![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(methylsulfanyl)propanoate](/img/structure/B7796059.png)
![2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-7,8-dihydro-1H-pteridin-4-one](/img/structure/B7796067.png)
